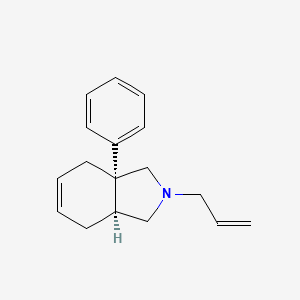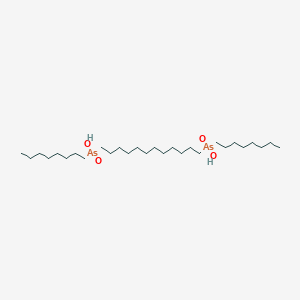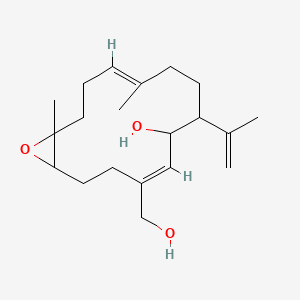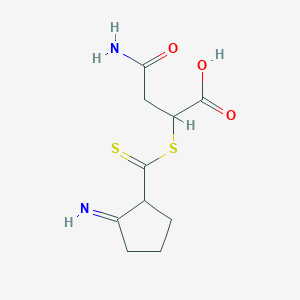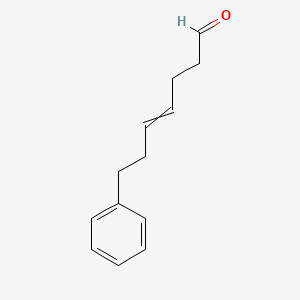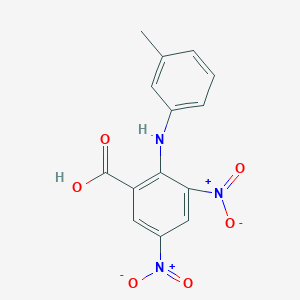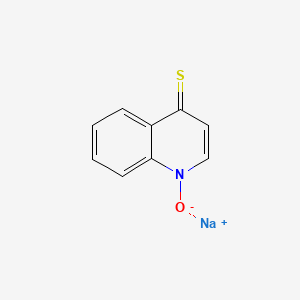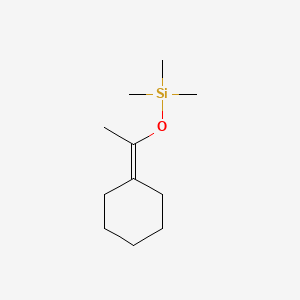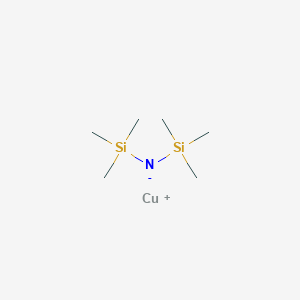
Copper(1+) trimethyl-N-(trimethylsilyl)silanaminide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(1+) trimethyl-N-(trimethylsilyl)silanaminide is a coordination complex composed of a copper ion (Cu^+) and a bis(trimethylsilyl)amide ligand. This compound is part of a broader category of metal amides, which are known for their unique chemical properties and applications in various fields of science and industry .
準備方法
Synthetic Routes and Reaction Conditions
Copper(1+) trimethyl-N-(trimethylsilyl)silanaminide can be synthesized through a salt metathesis reaction. This involves the reaction of anhydrous copper chloride (CuCl) with an alkali metal bis(trimethylsilyl)amide, such as sodium bis(trimethylsilyl)amide. The reaction proceeds as follows: [ \text{CuCl} + \text{Na[N(SiMe}_3)_2]} \rightarrow \text{Cu[N(SiMe}_3)_2]} + \text{NaCl} ] The by-product, sodium chloride (NaCl), precipitates out as a solid and can be removed by filtration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often purified by distillation or sublimation to remove any impurities .
化学反応の分析
Types of Reactions
Copper(1+) trimethyl-N-(trimethylsilyl)silanaminide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The bis(trimethylsilyl)amide ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, alkoxides, and other nucleophiles. The reactions are typically carried out in nonpolar organic solvents due to the lipophilic nature of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield copper(II) complexes, while substitution reactions can produce a variety of copper(I) complexes with different ligands .
科学的研究の応用
Copper(1+) trimethyl-N-(trimethylsilyl)silanaminide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other copper complexes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
作用機序
The mechanism of action of Copper(1+) trimethyl-N-(trimethylsilyl)silanaminide involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The bis(trimethylsilyl)amide ligand stabilizes the copper ion and facilitates its interactions with other molecules. The compound can also act as a nucleophile or electrophile, depending on the reaction conditions .
類似化合物との比較
Similar Compounds
- Lithium bis(trimethylsilyl)amide
- Sodium bis(trimethylsilyl)amide
- Potassium bis(trimethylsilyl)amide
- Calcium bis(trimethylsilyl)amide
- Barium bis(trimethylsilyl)amide
Uniqueness
Copper(1+) trimethyl-N-(trimethylsilyl)silanaminide is unique due to the presence of the copper ion, which imparts distinct redox properties and catalytic activity.
特性
CAS番号 |
65225-97-0 |
|---|---|
分子式 |
C6H18CuNSi2 |
分子量 |
223.93 g/mol |
IUPAC名 |
bis(trimethylsilyl)azanide;copper(1+) |
InChI |
InChI=1S/C6H18NSi2.Cu/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1 |
InChIキー |
JTSFUEIRXRBFHZ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




